molecular formula C6H11O2- B1226103 Hexanoate CAS No. 151-33-7

Hexanoate

Cat. No. B1226103
CAS RN: 151-33-7
M. Wt: 115.15 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

Scientific Research Applications

Antifungal Activity in Agriculture

Hexanoic acid exhibits significant antifungal activity, particularly in agricultural applications. Leyva et al. (2008) demonstrated that hexanoic acid can effectively control Botrytis cinerea in tomato plants. It inhibits spore germination and mycelial growth, acting both as a preventive and curative fungicide. This chemical alters fungal membrane permeability and induces changes in plant metabolites, suggesting its potential as a safe antifungal treatment for various crops (Leyva et al., 2008).

Inducing Plant Resistance

Research by Llorens et al. (2016) indicates that hexanoic acid primes plant defense mechanisms. Applied to the soil, it alters the metabolic profile of citrus plants, particularly affecting the mevalonic and linolenic pathways, and promotes the emission of plant volatiles. This indicates hexanoic acid's role in enhancing plant resistance against pathogens (Llorens et al., 2016).

Improving Silage Fermentation

In the field of animal feed, hexanoic acid, combined with Lactobacillus plantarum, influences the fermentation profile of Napier grass silage. According to Mugabe et al. (2019), this combination affects the accumulation of lactic and acetic acids and the pH during the ensiling process, highlighting hexanoic acid's role in enhancing the nutritional quality of silage (Mugabe et al., 2019).

Enhancing Plant Defense Against Bacteria

Hexanoic acid has been shown to modulate the defense response of tomato plants against bacterial pathogens like Pseudomonas syringae. Scalschi et al. (2014) found that it alters the pathogen's behavior and reduces its virulence and survival, suggesting hexanoic acid as a promising agent in plant protection strategies (Scalschi et al., 2014).

Impact on Biofuel Production

A study by Candry et al. (2018) explored hexanoic acid's potential in biofuel production. They assessed the growth kinetics of Clostridium kluyveri, a bacterium that converts ethanol and acetate into hexanoic acid, which can be used as a biofuel precursor. This research highlights hexanoic acid's role in sustainable energy production (Candry et al., 2018).

Enhancing Food Safety

Lanciotti et al. (2003) investigated hexanal, a related compound to hexanoic acid, for its antimicrobial activity in food safety. They found that hexanal effectively inhibits pathogenic microorganisms in fresh-sliced apples, suggesting the potential of hexanoic acid derivatives in improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

properties

CAS RN

151-33-7

Product Name

Hexanoate

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

IUPAC Name

hexanoate

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-M

SMILES

CCCCCC(=O)[O-]

Canonical SMILES

CCCCCC(=O)[O-]

synonyms

Bi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods II

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods III

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexanoate
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Hexanoate
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Hexanoate
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Hexanoate
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Hexanoate

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